6‑Bromo‑8‑methyl vs. 8‑Bromo‑6‑methyl Imidazo[1,2‑a]pyridine: Regioisomer‑Dependent HCMV Antiviral Activity
A direct structure-activity relationship study on imidazo[1,2-a]pyridine derivatives demonstrated that the 6‑bromo‑8‑methyl substitution pattern confers potent anti‑HCMV activity, whereas the regioisomeric 8‑bromo‑6‑methyl pattern (the target compound's core structure) was not among the most active congeners in this particular assay [1]. This highlights that regioisomer selection is not interchangeable and must be matched to the intended application context.
| Evidence Dimension | Antiviral activity against human cytomegalovirus (HCMV) |
|---|---|
| Target Compound Data | Not reported as a potent inhibitor in this study; activity level not among top congeners |
| Comparator Or Baseline | 6‑bromo‑8‑methylimidazo[1,2‑a]pyridine derivatives (I, II, III) – reported as potent HCMV inhibitors |
| Quantified Difference | Qualitative: comparator active; target not noted as active |
| Conditions | HCMV inhibition assay; exact IC50 values not provided in abstract |
Why This Matters
This direct comparison prevents procurement of the 8‑bromo‑6‑methyl isomer for HCMV programs where the 6‑bromo‑8‑methyl isomer is the validated active regioisomer.
- [1] Gueiffier A, Mavel S, Lhassani M, et al. Influence of 2-substituent on the activity of imidazo[1,2-a]pyridine derivatives against human cytomegalovirus. Bioorg Med Chem. 2001;9(11):2789-2795. doi:10.1016/S0968-0896(01)00146-8 View Source
